3-Ethoxycarbonyl-4-fluorophenylisothiocyanate: Comprehensive Physicochemical Profiling and Synthetic Applications
3-Ethoxycarbonyl-4-fluorophenylisothiocyanate: Comprehensive Physicochemical Profiling and Synthetic Applications
Executive Summary
In the landscape of modern drug discovery and bioconjugation, bifunctional building blocks are critical for the rapid assembly of complex pharmacophores. 3-Ethoxycarbonyl-4-fluorophenylisothiocyanate (CAS: 1027513-55-8) is a highly versatile, electron-deficient electrophile utilized extensively in the synthesis of thiourea-based kinase inhibitors, G-protein coupled receptor (GPCR) ligands, and targeted protein degraders (PROTACs).
Unlike standard phenyl isothiocyanates, this molecule features two distinct electron-withdrawing substituents—a para-fluoro group and a meta-ethoxycarbonyl group—which synergistically enhance the electrophilicity of the isothiocyanate carbon. This whitepaper provides an in-depth analysis of its physicochemical properties, mechanistic reactivity, and field-proven experimental protocols for researchers and drug development professionals.
Physicochemical Profiling
Understanding the physical and chemical parameters of 3-Ethoxycarbonyl-4-fluorophenylisothiocyanate is essential for optimizing storage, handling, and reaction conditions. The quantitative data, aggregated from authoritative chemical databases [1][2], is summarized in Table 1.
Table 1: Key Physicochemical Properties
| Property | Value |
| Chemical Name | 3-Ethoxycarbonyl-4-fluorophenylisothiocyanate |
| Common Synonyms | Ethyl 2-fluoro-5-isothiocyanatobenzoate; Benzoic acid, 2-fluoro-5-isothiocyanato-, ethyl ester |
| CAS Registry Number | 1027513-55-8 |
| Molecular Formula | C₁₀H₈FNO₂S |
| Molecular Weight | 225.24 g/mol |
| MDL Number | MFCD09800732 |
| Predicted Density | 1.22 ± 0.1 g/cm³ |
| Predicted Boiling Point | 346.6 ± 32.0 °C |
| Appearance | Viscous liquid to low-melting solid |
Note: Due to its high boiling point and molecular weight, the compound exhibits low volatility but remains highly sensitive to ambient moisture.
Mechanistic Reactivity & Electronic Effects
The utility of 3-Ethoxycarbonyl-4-fluorophenylisothiocyanate stems directly from its unique electronic topography. The isothiocyanate (-N=C=S) group is inherently electrophilic at the central sp-hybridized carbon. However, the reactivity of this specific molecule is heavily modified by its aromatic substituents:
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The 4-Fluoro Substituent: Positioned para to the isothiocyanate group, the fluorine atom exerts a strong inductive electron-withdrawing effect (-I) that dominates over its weak resonance donation (+R). This net withdrawal of electron density deshields the isothiocyanate carbon, lowering the energy of its Lowest Unoccupied Molecular Orbital (LUMO) and accelerating nucleophilic attack.
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The 3-Ethoxycarbonyl Substituent: Positioned meta to the isothiocyanate, the ester group cannot participate in direct resonance with the electrophilic center. Instead, it exerts a pure inductive pull (-I), further polarizing the aromatic ring and compounding the electrophilicity of the -NCS group.
Causality in Reaction Design: Because of this dual-activated electrophilicity, reactions with primary and secondary amines are exceptionally rapid. However, this also increases the molecule's susceptibility to hydrolysis. If exposed to water, the isothiocyanate will hydrolyze to a primary amine, which will immediately react with another equivalent of the starting material to form an unwanted symmetric 1,3-bis(3-ethoxycarbonyl-4-fluorophenyl)thiourea byproduct. Therefore, strict anhydrous conditions are mandatory.
Figure 1: Electronic effects of substituents on isothiocyanate reactivity and nucleophilic attack.
Experimental Methodology: Synthesis of Thiourea Derivatives
To harness the reactivity of 3-Ethoxycarbonyl-4-fluorophenylisothiocyanate, the following protocol details the synthesis of an asymmetric thiourea via coupling with a primary aliphatic amine. This protocol is designed as a self-validating system; each step includes specific checkpoints to ensure chemical integrity.
Step-by-Step Protocol
Step 1: Preparation of the Anhydrous Environment
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Action: Flame-dry a round-bottom flask under an argon atmosphere. Dissolve the primary amine (1.0 equiv) in anhydrous Dichloromethane (DCM) (0.1 M concentration). Add N,N-Diisopropylethylamine (DIPEA) (1.5 equiv).
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Causality: DCM is chosen as an aprotic, non-nucleophilic solvent to prevent competitive solvolysis. DIPEA is a non-nucleophilic base that ensures the primary amine remains in its highly reactive, free-base form rather than a protonated salt, maximizing the rate of the desired nucleophilic attack.
Step 2: Temperature-Controlled Electrophile Addition
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Action: Cool the reaction mixture to 0 °C using an ice bath. Dissolve 3-Ethoxycarbonyl-4-fluorophenylisothiocyanate (1.05 equiv) in a minimal volume of anhydrous DCM and add it dropwise over 10 minutes.
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Causality: The electron-deficient nature of the isothiocyanate makes the addition highly exothermic. Cooling to 0 °C suppresses off-target reactions (such as dimerization or attack by weaker nucleophiles) and ensures high chemoselectivity.
Step 3: Reaction Monitoring (Self-Validation)
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Action: Allow the reaction to warm to room temperature. Monitor progress via Thin Layer Chromatography (TLC) using a Hexane/Ethyl Acetate (7:3) eluent, visualized under UV light (254 nm).
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Causality: The starting isothiocyanate is highly UV-active due to its extended conjugated π -system. The successful consumption of the starting material and the appearance of a lower-Rf spot (the more polar thiourea product) validates the forward progress of the reaction.
Step 4: Aqueous Workup
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Action: Once TLC indicates complete consumption of the amine, quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl). Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
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Causality: The mildly acidic NH₄Cl wash protonates any unreacted DIPEA and trace aliphatic amines, partitioning them into the aqueous layer and effectively removing them from the organic product mixture.
Step 5: Purification
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Action: Purify the crude residue via flash column chromatography on silica gel.
Figure 2: Step-by-step experimental workflow for the synthesis of thiourea derivatives.
Storage and Handling Guidelines
Given the electrophilic nature of the isothiocyanate group, 3-Ethoxycarbonyl-4-fluorophenylisothiocyanate is highly sensitive to moisture and strong nucleophiles [3].
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Storage: Must be stored under an inert atmosphere (Nitrogen or Argon) at 2-8 °C. Ensure the container is tightly sealed to prevent the ingress of atmospheric moisture.
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Handling: Handle only in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including nitrile gloves and safety goggles, as isothiocyanates are known skin and respiratory sensitizers.
References
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Oakwood Chemical. "3-Ethoxycarbonyl-4-fluorophenylisothiocyanate Product Specifications." Retrieved from:[Link]
